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Compound of Interest

Compound Name: CMP98

Cat. No.: B2380140 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of CMP98, a potent

STING (Stimulator of Interferon Genes) agonist, against other antiviral agents. The information

presented is supported by experimental data from in vitro studies to aid in the evaluation of its

therapeutic potential.

Executive Summary
CMP98, also known to the scientific community as diABZI, is a synthetic small molecule that

activates the STING signaling pathway, a critical component of the innate immune system.[1][2]

This activation triggers the production of type I interferons and other antiviral molecules,

leading to a broad-spectrum antiviral state.[1][3] Experimental evidence demonstrates that

CMP98 exhibits potent inhibitory activity against a range of respiratory viruses, including

coronaviruses and influenza viruses.[3][4][5] In direct comparative studies, CMP98 has shown

efficacy comparable or superior to existing antiviral drugs like remdesivir against certain

viruses.[6]

Comparative Antiviral Activity
The following tables summarize the quantitative data on the in vitro antiviral activity of CMP98
(diABZI) in comparison to other antiviral compounds.

Table 1: In Vitro Antiviral Activity of CMP98 (diABZI) vs. Remdesivir against Coronaviruses
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Virus Cell Line Compound EC50 / IC50
Selectivity
Index (SI)

Reference

HCoV-229E MRC-5
CMP98

(diABZI)
3 nM (EC50) >80,000 [6]

HCoV-229E MRC-5 Remdesivir
26 nM

(EC50)
13,074 [6]

SARS-CoV-2 Calu-3
CMP98

(diABZI)

Not explicitly

stated, but

10µM

treatment

showed

significant

viral RNA

reduction

Not Stated [7]

SARS-CoV-2 Calu-3 Remdesivir

Not explicitly

stated, but

10µM

treatment

showed

significant

viral RNA

reduction

Not Stated [7]

Table 2: Broad-Spectrum Antiviral Activity of CMP98 (diABZI)
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Virus Cell Line EC50 / IC50 Reference

Influenza A Virus (IAV) Not Stated
11.8 - 199 nM (EC50

range)
[4]

Human Rhinovirus

(HRV)
Not Stated

11.8 - 199 nM (EC50

range)
[4]

Parainfluenza Virus 3

(PIV3)
Hep2

Potent, but specific

IC50 not stated
[1]

Human Rhinovirus 16

(HRV16)
H1-HeLa

Micromolar range

(IC50)
[1]

Mechanism of Action: The STING Signaling Pathway
CMP98 functions by directly binding to and activating the STING protein, which is located on

the endoplasmic reticulum.[2] This binding event initiates a signaling cascade that is

independent of the upstream cGAS DNA sensing, effectively mimicking a viral infection signal

to the cell.[8] The activated STING protein recruits and activates TBK1, which in turn

phosphorylates the transcription factor IRF3.[9] Phosphorylated IRF3 then translocates to the

nucleus and induces the expression of type I interferons (IFN-α/β) and other interferon-

stimulated genes (ISGs).[2][3] These secreted interferons can then act in an autocrine and

paracrine manner to establish a broad antiviral state in surrounding cells.[8]
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CMP98 (diABZI) STING
(on ER)

Activation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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